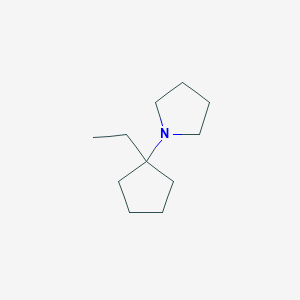
1-(1-Ethylcyclopentyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethylcyclopentyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound this compound is characterized by a pyrrolidine ring attached to a cyclopentane ring with an ethyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
1-(1-Ethylcyclopentyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 1-ethylcyclopentanone with pyrrolidine in the presence of a reducing agent. The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rate, ensuring consistent product quality. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(1-Ethylcyclopentyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as N-alkylated pyrrolidines.
Substitution: N-substituted derivatives with various functional groups.
科学研究应用
1-(1-Ethylcyclopentyl)pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(1-Ethylcyclopentyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways.
相似化合物的比较
1-(1-Ethylcyclopentyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure without the cyclopentane ring and ethyl substituent.
1-Methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
Cyclopentylpyrrolidine: Lacks the ethyl substituent on the cyclopentane ring.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group and cyclopentane ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
64781-86-8 |
|---|---|
分子式 |
C11H21N |
分子量 |
167.29 g/mol |
IUPAC 名称 |
1-(1-ethylcyclopentyl)pyrrolidine |
InChI |
InChI=1S/C11H21N/c1-2-11(7-3-4-8-11)12-9-5-6-10-12/h2-10H2,1H3 |
InChI 键 |
OXQLMVDTNUDHNE-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCC1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
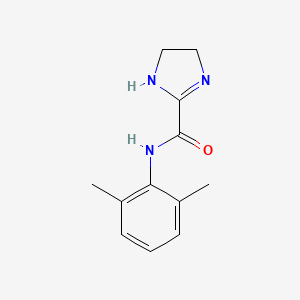

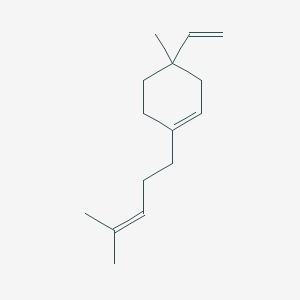

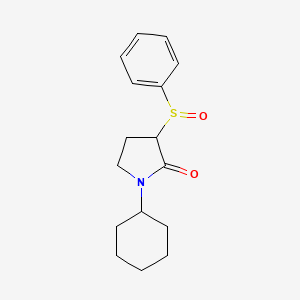
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
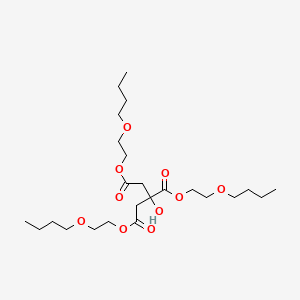
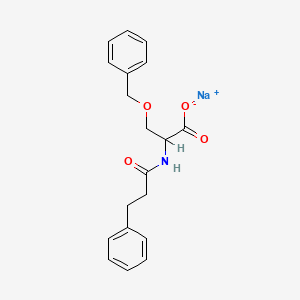
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
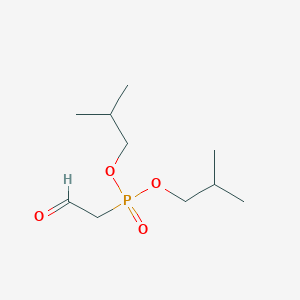
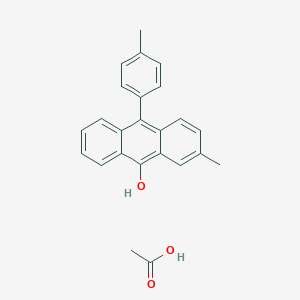
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)
